Cobalt(II) thiocyanate

Übersicht

Beschreibung

Cobalt(II) thiocyanate (Co(SCN)₂) is an inorganic compound with a layered coordination polymer structure in its anhydrous form and a trihydrate (Co(SCN)₂(H₂O)₃) that adopts isolated tetrahedral geometries . It is widely recognized for its use in the Scott test, a colorimetric method for presumptive cocaine detection, where it forms a blue chromophore with cocaine or related alkaloids . The compound exhibits thermochromism and paramagnetic behavior, with coordination environments switching between tetrahedral (high-temperature) and octahedral (low-temperature) configurations in ionic liquid matrices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt(II) thiocyanate can be synthesized through several methods:

-

Salt Metathesis Reaction: : This involves the reaction of aqueous cobalt(II) sulfate with barium thiocyanate, resulting in the formation of barium sulfate precipitate and cobaltous thiocyanate in solution:

CoSO4+Ba(SCN)2→BaSO4+Co(SCN)2

-

Reaction with Hexakisacetonitrile Cobalt(II) Tetrafluoroborate: : This method involves reacting hexakisacetonitrile cobalt(II) tetrafluoroborate with potassium thiocyanate, resulting in the precipitation of potassium tetrafluoroborate and cobaltous thiocyanate:

[Co(NCMe)6](BF4

Biologische Aktivität

Cobalt(II) thiocyanate, represented chemically as Co(SCN)₂, is a coordination compound that has garnered attention due to its diverse biological activities and applications, particularly in forensic science and medicinal chemistry. This article delves into the biological activity of this compound, exploring its interactions, mechanisms of action, and implications in various fields.

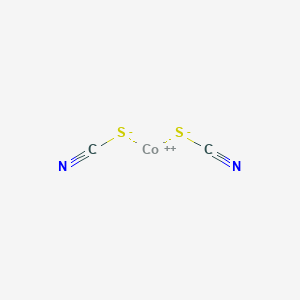

Chemical Structure and Properties

This compound typically exists as a tetrahedral complex , where cobalt is coordinated to four thiocyanate ligands. The bond distances and angles are critical for understanding its reactivity and biological interactions. For instance, studies have reported Co–N bond distances of approximately 1.949 Å, with bond angles indicating a slightly distorted tetrahedral geometry .

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Research indicates that cobalt complexes can disrupt bacterial cell membranes and interfere with metabolic processes. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

2. Forensic Applications

One of the most notable applications of this compound is in forensic science, particularly in drug testing. The compound is utilized in Scott's test for the detection of cocaine, where a blue precipitate forms upon reaction with cocaine hydrochloride. This colorimetric reaction is indicative of a positive result and has been extensively studied to optimize reaction conditions and minimize false positives from other substances .

Table 1: Reaction Products of this compound in Forensic Tests

| Substance Tested | Reaction Product | Observations |

|---|---|---|

| Cocaine Hydrochloride | Blue precipitate | Amorphous material unsuitable for X-ray analysis |

| Lidocaine Hydrochloride | Needle-like crystals | Identified as cis- and trans-[CoL₂(SCN)₂] |

| Benzimidazole | Coordination compound | New polymorph identified via X-ray diffraction |

3. Toxicological Considerations

While this compound has beneficial properties, it is essential to consider its toxicological profile. Studies indicate that exposure to cobalt compounds can lead to adverse health effects, including respiratory issues and skin irritation. Long-term exposure has been linked to cardiovascular problems and polycythemia in animal models . Therefore, understanding the dosage and exposure limits is crucial for safe application.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Interaction : The presence of cobalt ions allows for interaction with biological macromolecules such as proteins and nucleic acids, potentially altering their structure and function.

- Reactive Oxygen Species (ROS) : Cobalt complexes can generate ROS, leading to oxidative stress in cells, which may contribute to their antimicrobial effects.

- Coordination Chemistry : The ability of this compound to form stable complexes with various ligands enhances its reactivity and specificity towards biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of the bacterial cell wall integrity and interference with metabolic pathways.

Case Study 2: Forensic Application Optimization

Research aimed at optimizing Scott's test demonstrated that varying the pH levels during the reaction could reduce false positives from substances like lidocaine by up to 30%. This finding underscores the importance of environmental conditions in forensic testing using this compound.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Colorimetric Tests

Cobalt(II) thiocyanate is widely used in colorimetric analysis, particularly in the detection of certain substances. One notable application is in forensic science, where it serves as a reagent in Scott's test for the identification of cocaine and other alkaloids. The test relies on the formation of a characteristic blue complex when this compound reacts with these substances .

| Application | Methodology | Substance Detected |

|---|---|---|

| Scott's Test | Colorimetric reaction | Cocaine and alkaloids |

| Spectrophotometry | Absorbance measurement | Various analytes |

Chemical Synthesis

Regioselective Thiocyanation

this compound has been utilized as a catalyst in the regioselective thiocyanation of aromatic compounds. This process involves the introduction of thiocyanate groups into organic molecules, which is essential in synthesizing pharmaceuticals and agrochemicals. The use of this compound allows for high yields and selectivity under mild reaction conditions .

Environmental Applications

Wastewater Treatment

this compound plays a role in environmental remediation, particularly in the treatment of coke wastewater containing high concentrations of thiocyanates. Studies have shown that cobalt complexes can enhance the biodegradation process of thiocyanates under alkaline conditions, thereby mitigating environmental pollution .

| Parameter | Observation |

|---|---|

| Initial Thiocyanate Concentration | Above 17 mM |

| Treatment Method | Wet oxidation in semi-batch reactor |

| Temperature | 453 to 493 K |

Biological Research

Protein Interaction Studies

Research has highlighted the importance of this compound in studying protein interactions and modifications. It has been shown to influence redox signaling processes by forming sulfenic acid intermediates when reacting with cellular proteins exposed to reactive oxidants like hypochlorous acid. This interaction may have implications for understanding inflammatory responses and disease mechanisms .

Case Study 1: Forensic Application

In a forensic context, this compound has been critical for developing rapid field tests for drug identification. The specificity and sensitivity of Scott's test have made it a standard procedure among law enforcement agencies.

Case Study 2: Environmental Remediation

A study conducted on coke wastewater treatment demonstrated that this compound could significantly enhance the degradation rates of thiocyanates compared to synthetic wastewater models. The results indicated higher mineralization rates at increased initial concentrations, showcasing its potential for real-world applications in environmental management .

Analyse Chemischer Reaktionen

Reactions with Cocaine Hydrochloride

Exposure of Co(SCN)₂ to cocaine hydrochloride (Coc-HCl) yields a blue amorphous precipitate identified as the ion pair (Hcocaine⁺)₂[Co(SCN)₄]²⁻ via UV-Vis, ATR-IR, Raman spectroscopy, and elemental analysis .

Key Reaction Pathway:

Table 1: Analytical Data for Cocaine Hydrochloride Reaction Products

Reactions with Lidocaine and Derivatives

Lidocaine hydrochloride monohydrate reacts with Co(SCN)₂ to form distinct products depending on reaction conditions:

Ion Pair Formation

At room temperature:

Single-crystal X-ray diffraction confirmed the structure of this ion pair .

Coordination Complexes

Under prolonged reaction times or excess ligand:

-

cis-[Co(Lidocaine)₂(SCN)₂] : Kinetic product (lower density: 1.255 g/cm³).

-

trans-[Co(Lidocaine)₂(SCN)₂] : Thermodynamic product (higher density: 1.318 g/cm³) .

Table 2: Lidocaine Reaction Products

| Product | Structure Type | Analytical Method | Source |

|---|---|---|---|

| (Hlidocaine⁺)₂[Co(SCN)₄]²⁻·H₂O | Ion pair | SC-XRD, IR | |

| cis/trans-[Co(Lidocaine)₂(SCN)₂] | Coordination complex | SC-XRD, thermogravimetry |

Reactions with Benzimidazole

Benzimidazole reacts with Co(SCN)₂ to form a blue coordination compound, bis(benzimidazole)bis(thiocyanato-N)cobalt(II) . Polymorphism is observed, with distinct crystalline forms arising from solvent and temperature variations .

Hydrolysis and Coordination Polymer Formation

In aqueous environments, Co(SCN)₂ undergoes hydrolysis to form the coordination polymer trans-[Co(H₂O)₂(SCN)₂]·H₂O , characterized by octahedral Co centers bridged by thiocyanate ligands .

Spectroscopic Signatures

-

UV-Vis : Co(SCN)₂ exhibits λ<sub>max</sub> at 625 nm (ligand-to-metal charge transfer) .

-

Raman : Strong bands at 210 cm⁻¹ (Co–NCS stretch) and 750 cm⁻¹ (C–S stretch) .

Hazardous Reactions

Co(SCN)₂ decomposes exothermically at high temperatures, releasing toxic gases (HCN, SOₓ) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cobalt(II) thiocyanate to achieve high purity and yield?

- Methodology : Vary reaction parameters (temperature, stoichiometry of Co²⁺:SCN⁻, solvent system) and monitor purity via elemental analysis, X-ray diffraction (XRD), and UV-Vis spectroscopy. Compare yields against theoretical calculations using stoichiometric ratios. Solubility data in polar solvents (e.g., water, ethanol) from NIST Chemistry WebBook can guide solvent selection.

- Key Consideration : Ensure anhydrous conditions to avoid hydrate formation, which alters coordination geometry .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Combine colorimetric assays (e.g., Scott test) with atomic absorption spectroscopy (AAS) or ICP-MS for cross-validation. Address interference from false positives (e.g., lidocaine) by incorporating secondary confirmatory methods like HPLC .

- Data Validation : Use statistical tools (e.g., t-tests) to assess reproducibility and limit of detection (LOD) .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for experimental design?

- Methodology : Reference solubility tables (e.g., in water: ~300 g/L at 20°C; in ethanol: lower solubility) . Design solvent systems for recrystallization or reaction media by testing binary/ternary solvent mixtures.

- Application : Solvent polarity impacts coordination polymer formation, critical for catalytic or sensing applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coordination geometries of this compound across studies?

- Methodology : Perform single-crystal XRD to determine precise geometry (e.g., octahedral vs. tetrahedral). Compare magnetic susceptibility data (e.g., Evans method) and UV-Vis spectra to reconcile discrepancies. For example, magnetic anisotropy in high-spin Co²⁺ adducts correlates with ligand field strength .

- Case Study : Contrast layered anhydrous structures with ionic liquid environments, where excess SCN⁻ alters coordination .

Q. What strategies improve the specificity of this compound-based assays (e.g., Scott test) to reduce false positives in forensic analysis?

- Methodology : Modify reagent composition (e.g., pH adjustment, adding competitive ligands) to suppress interference. Validate with GC-MS or Raman spectroscopy for structural confirmation .

- Data Analysis : Apply machine learning (e.g., PCA) to spectral datasets to distinguish true cocaine signals from interferents .

Q. How does this compound behave in non-aqueous ionic liquids, and what are the implications for green chemistry applications?

- Methodology : Characterize Co(SCN)₂ in [C₂mim][SCN] ionic liquids using cyclic voltammetry and EPR spectroscopy. Monitor viscosity changes and ligand exchange dynamics via NMR .

- Application : Low-viscosity, paramagnetic ionic liquids could enable novel catalytic systems or magnetic fluids .

Q. Data Analysis & Validation

Q. What statistical methods are critical for validating experimental data on this compound’s reactivity?

- Methodology : Use ANOVA to compare replicate experiments. Calculate confidence intervals for kinetic parameters (e.g., rate constants in ligand substitution reactions). Address outliers via Grubbs’ test .

- Example : In solubility studies, apply linear regression to temperature-dependent data to predict phase behavior .

Q. How can researchers integrate primary experimental data with literature findings to address knowledge gaps?

- Methodology : Conduct meta-analysis of published magnetic susceptibility and spectroscopic data . Use computational tools (e.g., DFT) to model unreported geometries and validate against experimental results .

Q. Safety & Environmental Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodology : Follow OSHA/NIOSH guidelines: use fume hoods for powder handling, wear nitrile gloves, and avoid skin contact. Monitor airborne Co²⁺ levels via AAS in waste streams .

- Waste Management : Precipitate Co²⁺ as Co(OH)₂ using NaOH, then filter and dispose as hazardous waste .

Q. How can this compound be applied in environmental monitoring (e.g., thiocyanate detection in wastewater)?

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- CAS Number : 3017-60-5

- Molecular Formula : C₂CoN₂S₂

- Coordination Geometry : Tetrahedral (hydrate) or octahedral (anhydrous/polymeric forms) .

- Applications : Forensic testing, magnetic materials, and coordination chemistry research .

Comparison with Similar Thiocyanate Compounds

Copper(II) Thiocyanate Complexes

Copper(II) thiocyanate complexes, such as trans-[Cu(SCN)₂(µ-XPy)] (XPy = pyridine derivatives), exhibit distinct structural and electronic properties:

- Coordination Geometry : Square-planar or distorted octahedral configurations, with thiocyanate ligands acting as μ-1,3 bridges .

- Magnetic Behavior : Paramagnetic due to unpaired d-electrons, similar to cobalt(II) thiocyanate .

- Applications : Catalysis and metal-organic frameworks (MOFs). Unlike this compound, copper complexes are less commonly used in forensic chemistry but are prominent in materials science .

Structural Contrast :

| Property | This compound | Copper(II) Thiocyanate |

|---|---|---|

| Common Geometry | Tetrahedral/Octahedral | Square-planar/Octahedral |

| Bridging Ligands | μ-1,3 thiocyanate | μ-1,3 or μ-1,1 thiocyanate |

| Magnetic Ordering | Paramagnetic (spin-crossover) | Paramagnetic (fixed spin state) |

| Forensic Utility | High (cocaine detection) | Low |

Iron(II) Thiocyanate Coordination Polymers

Iron(II) thiocyanate compounds, such as [Fe(NCS)₂(4-cyanopyridine)₂]ₙ, are isostructural to some copper and cobalt analogs, forming 1D or 2D polymeric chains .

- Thermodynamic Stability : Iron(II) thiocyanate polymers are more thermodynamically stable in solution than cobalt(II) analogs, which often exist in metastable states .

- Magnetic Properties : Exhibit weaker paramagnetism compared to this compound due to smaller spin-orbit coupling .

Cadmium(II) Thiocyanate Complexes

Cadmium(II) thiocyanate complexes, such as [Cd(SCN)₂(L)₂] (L = pyridine derivatives), share structural motifs with this compound but differ in coordination flexibility:

- Coordination Number: Typically octahedral, with thiocyanate ligands in monodentate or bridging modes .

- Thermal Reactivity : Cadmium complexes decompose into ligand-deficient intermediates more readily than cobalt analogs, reflecting weaker metal-ligand bonds .

This compound in Ionic Liquids

This compound dissolved in thiocyanate-based ionic liquids (e.g., [C₂mim][SCN]) exhibits unique thermoresponsive behavior:

- Coordination Switching : Reversible transition between tetrahedral (high-spin) and octahedral (low-spin) geometries with temperature changes, accompanied by color shifts from blue to pink .

- Viscosity and Magnetism : These solutions have low viscosity and strong paramagnetism, unlike this compound in aqueous or organic solvents .

Comparative Properties in Ionic Liquids :

| Property | This compound | Iron/Copper Analogues |

|---|---|---|

| Spin-State Transition | Yes (thermochromic) | No |

| Glass Transition (T₉) | ~206 K | Not reported |

| Thiocyanate Excess | Required for stability | Less critical |

Forensic Limitations

While this compound is central to the Scott test, it suffers from false positives with lidocaine, benzocaine, and other amines, unlike copper(II) thiocyanate, which shows higher specificity in drug detection .

Magnetic Materials

This compound-based single-chain magnets (e.g., [Co(NCS)₂(4-methoxypyridine)₂]ₙ) exhibit slow magnetic relaxation, a property less pronounced in iron or cadmium analogs .

Eigenschaften

IUPAC Name |

cobalt(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDBQWVYFLTCFF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CoN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890569 | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-60-5 | |

| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59BVN759I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.